Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-(pentyloxy)butyl)amino)octanoate
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Overview
Description
Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-(pentyloxy)butyl)amino)octanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a long heptadecyl chain, an octanoate ester, and a functionalized amino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-(pentyloxy)butyl)amino)octanoate can be achieved through a multi-step process involving esterification, amidation, and functional group protection/deprotection strategies.
Esterification: The initial step involves the esterification of octanoic acid with heptadecan-9-ol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Amidation: The resulting ester is then reacted with 2-hydroxyethylamine and 4-oxo-4-(pentyloxy)butanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide linkage.
Protection/Deprotection: Functional groups may need to be protected during intermediate steps to prevent unwanted side reactions. Common protecting groups include tert-butyldimethylsilyl (TBDMS) for hydroxyl groups and tert-butoxycarbonyl (Boc) for amino groups.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and reagents are carefully selected to ensure high efficiency and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at the hydroxyl and amino groups, leading to the formation of ketones, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters, amides, or sulfonamides.
Scientific Research Applications
Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-(pentyloxy)butyl)amino)octanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug delivery agent or therapeutic compound.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-(pentyloxy)butyl)amino)octanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or cellular membranes, altering their function or activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific application and context.
Comparison with Similar Compounds
Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-(pentyloxy)butyl)amino)octanoate can be compared with similar compounds such as:
Heptadecan-9-yl octanoate: Lacks the functionalized amino group, making it less versatile for certain applications.
8-((2-hydroxyethyl)(4-oxo-4-(pentyloxy)butyl)amino)octanoic acid: Lacks the heptadecyl chain, affecting its hydrophobicity and potential interactions with biological membranes.
Heptadecan-9-yl 8-aminocaprylate: Similar structure but with a shorter carbon chain, influencing its physical and chemical properties.
Properties
Molecular Formula |
C36H71NO5 |
---|---|
Molecular Weight |
598.0 g/mol |
IUPAC Name |
heptadecan-9-yl 8-[2-hydroxyethyl-(4-oxo-4-pentoxybutyl)amino]octanoate |
InChI |
InChI=1S/C36H71NO5/c1-4-7-10-12-15-19-25-34(26-20-16-13-11-8-5-2)42-36(40)27-21-17-14-18-22-29-37(31-32-38)30-24-28-35(39)41-33-23-9-6-3/h34,38H,4-33H2,1-3H3 |
InChI Key |
RTIVVLYFLGCJGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCC(=O)OCCCCC)CCO |
Origin of Product |
United States |
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